(4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE
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Overview
Description
(4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE is a chemical compound with the molecular formula C14H19ClN2O3S and a molecular weight of 330.83 g/mol . This compound is known for its unique structure, which includes a chlorophenyl group and a propylsulfonyl piperazine moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of (4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE typically involves the reaction of 4-chlorobenzoyl chloride with 4-(propylsulfonyl)piperazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
(4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
(4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
(4-CHLOROPHENYL)[4-(PROPYLSULFONYL)PIPERAZINO]METHANONE can be compared with other similar compounds, such as:
(4-CHLOROPHENYL)[4-(METHYLSULFONYL)PIPERAZINO]METHANONE: This compound has a methylsulfonyl group instead of a propylsulfonyl group, which may affect its chemical reactivity and biological activity.
(4-CHLOROPHENYL)[4-(ETHYLSULFONYL)PIPERAZINO]METHANONE: The presence of an ethylsulfonyl group may result in different physical and chemical properties compared to the propylsulfonyl derivative.
(4-CHLOROPHENYL)[4-(BUTYLSULFONYL)PIPERAZINO]METHANONE: The butylsulfonyl group may confer different steric and electronic effects, influencing the compound’s behavior in chemical reactions and biological systems.
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
(4-chlorophenyl)-(4-propylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O3S/c1-2-11-21(19,20)17-9-7-16(8-10-17)14(18)12-3-5-13(15)6-4-12/h3-6H,2,7-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXSOZZSABHKNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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